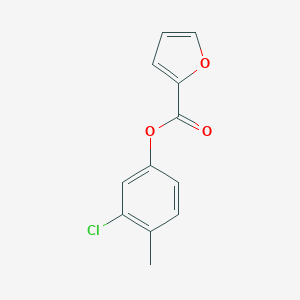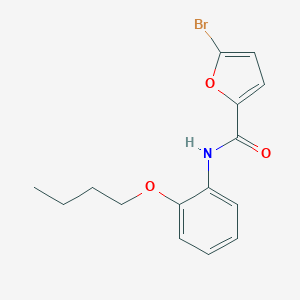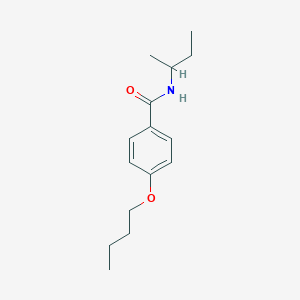![molecular formula C16H16ClN3O2 B267244 4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide](/img/structure/B267244.png)
4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide, also known as CDC25A inhibitor II, is a chemical compound that has been studied extensively for its potential use in cancer treatment.
Mecanismo De Acción
4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide inhibitor II binds to the active site of 4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide and inhibits its phosphatase activity. This leads to the accumulation of phosphorylated proteins that are involved in cell cycle regulation, ultimately leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide inhibitor II has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in animal models. However, the compound has not been extensively studied for its effects on normal cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide inhibitor II is its specificity for 4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide. This allows for targeted inhibition of cancer cells without affecting normal cells. However, the compound has limited solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several potential future directions for research on 4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide inhibitor II. One area of interest is the development of more soluble analogs of the compound that can be used in lab experiments and potentially in clinical trials. Another area of interest is the study of the compound's effects on normal cells and tissues, as well as its potential use in combination with other cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of 4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide inhibitor II and its potential for clinical use in cancer treatment.
Métodos De Síntesis
The synthesis of 4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide inhibitor II involves the reaction of 3-chloroaniline with N,N-dimethylbenzamide in the presence of a coupling reagent. The resulting product is then treated with phosgene to form the final compound. This synthesis method has been reported in several research articles and has been successfully replicated in different laboratories.
Aplicaciones Científicas De Investigación
4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide inhibitor II has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of 4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide, a phosphatase that is overexpressed in many types of cancer. Inhibition of 4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide leads to cell cycle arrest and apoptosis, making this compound a promising candidate for cancer therapy.
Propiedades
Nombre del producto |
4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide |
|---|---|
Fórmula molecular |
C16H16ClN3O2 |
Peso molecular |
317.77 g/mol |
Nombre IUPAC |
4-[(3-chlorophenyl)carbamoylamino]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C16H16ClN3O2/c1-20(2)15(21)11-6-8-13(9-7-11)18-16(22)19-14-5-3-4-12(17)10-14/h3-10H,1-2H3,(H2,18,19,22) |
Clave InChI |
ZFCANXUNKDABRC-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl |
SMILES canónico |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B267163.png)
![2-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267165.png)


![N-[3-(allyloxy)phenyl]-2-bromobenzamide](/img/structure/B267169.png)








